molecular formula C20H14FN3O2 B4731027 3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4731027
M. Wt: 347.3 g/mol
InChI Key: KJCHPZXSEHMIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as FP-2, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been the subject of extensive scientific research due to its potential applications in the fields of medicine and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and inhibit angiogenesis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency and specificity, which allows for the selective inhibition of target enzymes and signaling pathways. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are many potential future directions for the study of 3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One area of research could be the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research could be the further elucidation of its mechanism of action and the identification of new targets for inhibition. Additionally, the development of new synthesis methods for this compound could help to increase its availability for use in lab experiments.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-15-10-8-14(9-11-15)13-23-19(25)17-7-4-12-22-18(17)24(20(23)26)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHPZXSEHMIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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